(5Z)-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring, a naphthalene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the naphthalene moiety: This step often involves a nucleophilic substitution reaction where a naphthalene derivative is introduced to the intermediate compound.
Methoxylation and other functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can tailor the material’s characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other diazinane derivatives: Compounds with similar diazinane rings but different substituents can be compared to highlight the unique properties of (5Z)-5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE.
Uniqueness
The uniqueness of (5Z)-5-({3-METHOXY-4-[2-(NAPHTHALEN-1-YLSULFANYL)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.
Properties
Molecular Formula |
C31H26N2O5S |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-methoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H26N2O5S/c1-20-7-5-10-23(17-20)33-30(35)25(29(34)32-31(33)36)18-21-13-14-26(27(19-21)37-2)38-15-16-39-28-12-6-9-22-8-3-4-11-24(22)28/h3-14,17-19H,15-16H2,1-2H3,(H,32,34,36)/b25-18- |
InChI Key |
RLHMKYJCSGBMKO-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCSC4=CC=CC5=CC=CC=C54)OC)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCSC4=CC=CC5=CC=CC=C54)OC)C(=O)NC2=O |
Origin of Product |
United States |
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